molecular formula C18H19NO4S2 B2934688 4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034440-24-7

4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2934688
CAS No.: 2034440-24-7
M. Wt: 377.47
InChI Key: XHPWGDDXBSVXIC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide are not available in the search results, similar compounds have been involved in reactions such as the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Synthesis and Bioactivity

This compound, due to its structural complexity, is likely to have been explored in the context of synthesizing novel organic compounds with potential bioactivities. For instance, the synthesis and characterization of related sulfonamide derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. Such studies typically involve the reaction of specific sulfonamides with other chemical entities to create novel compounds, which are then characterized using various spectral methods and tested for their bioactivities against different models and conditions (Ş. Küçükgüzel et al., 2013).

Chemical Characterization and Properties

Research on similar benzenesulfonamide derivatives often includes the detailed chemical characterization and investigation of their properties. This can involve studying their crystal structures, molecular interactions, and the impact of different substituents on their chemical behavior. For example, studies on isomorphous benzenesulfonamide structures determined by intermolecular interactions highlight the significance of molecular design in dictating the physicochemical properties of these compounds (J. Bats et al., 2001).

Potential for Drug Development

Compounds with the benzenesulfonamide moiety are often explored for their potential in drug development due to their ability to interact with various biological targets. The synthesis and evaluation of these compounds can lead to the discovery of potent inhibitors for enzymes like carbonic anhydrase, which play critical roles in physiological processes. Such research not only advances our understanding of these compounds' mechanisms of action but also their potential therapeutic applications (A. Casini et al., 2002).

Photodynamic Therapy and Imaging

Some benzenesulfonamide derivatives are investigated for their use in photodynamic therapy (PDT) and imaging. The design of such compounds, especially those involving conjugation with photosensitizers like phthalocyanines, aims to enhance their photophysical and photochemical properties, making them suitable for medical applications such as cancer treatment and diagnostic imaging (M. Pişkin et al., 2020).

Environmental and Green Chemistry Applications

The exploration of benzenesulfonamide derivatives also extends to environmental and green chemistry applications. For instance, research on eco-friendly solvent systems for catalytic reactions involving these compounds contributes to the development of more sustainable and less toxic chemical processes. Such studies not only advance the field of organic synthesis but also align with broader goals of reducing environmental impact and enhancing safety in chemical manufacturing (A. Hfaiedh et al., 2015).

Properties

IUPAC Name

4-propoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-2-10-22-15-3-6-17(7-4-15)25(20,21)19-12-16-5-8-18(23-16)14-9-11-24-13-14/h3-9,11,13,19H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPWGDDXBSVXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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